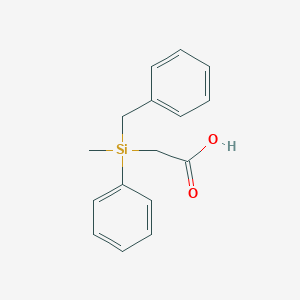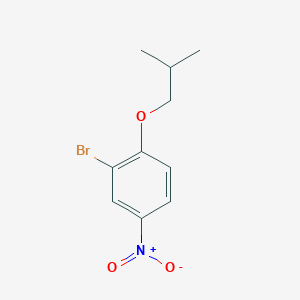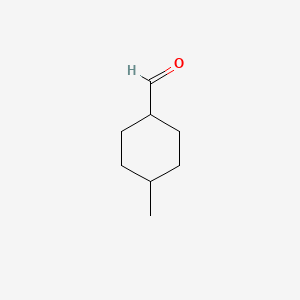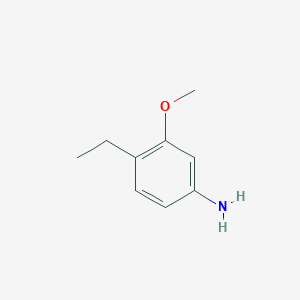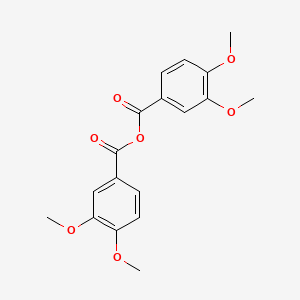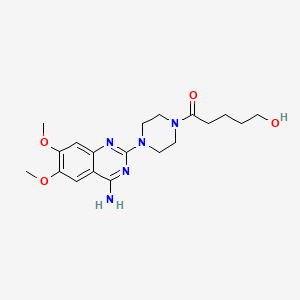
3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the synthesis of 3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid is not explicitly described in the provided papers, the synthesis of related compounds can offer some insights. For instance, the condensation reactions described in the synthesis of 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids involve the formation of O,N,O-tridentate ligands . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid is not analyzed in the provided papers. However, the stereochemistry of related chelates, such as those formed with 3-(N-α-phenyl, 2-hydroxy benzylideneimino)propanoic acid, has been established using elemental analysis, molecular mass, magnetic, TGA, and spectral data . These techniques could be applied to determine the molecular structure of 3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid and its potential chelates.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of 3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid specifically. However, the ability of related compounds to form stable chelates with metal ions such as Co(II), Ni(II), Cu(II), Zn(II), Cd(II), UO2(II), and VO(II) is well-documented . This indicates that 3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid may also have the potential to form chelates with metal ions, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid are not directly reported in the provided papers. However, the dissociation constants of similar compounds and the stability constants of their metal chelates have been determined using methods such as Calvin's extension of Bjerrum's method . These methods could be employed to assess the physical and chemical properties of 3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid, including its solubility, acidity, and stability in various environments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : A study by Enders, Berg, and Jandeleit (2003) details the synthesis of related compounds, including (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, which involves reactions like O-alkylation and acid-catalyzed benzylation. This synthesis process is crucial for developing compounds with specific molecular structures (Enders, Berg, & Jandeleit, 2003).
Structural Analysis of Derivatives : A publication by Hayashita et al. (1999) explored the synthesis of compounds with pseudo-18-crown-6 frameworks, which are useful in selective Pb(II) extraction. This research demonstrates the potential of such compounds in extracting specific metal ions based on their molecular structure (Hayashita et al., 1999).
Applications in Material Science
- Polymer and Material Development : Trejo-Machin et al. (2017) investigated phloretic acid, a compound structurally similar to 3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid, for its potential in enhancing the reactivity of molecules towards benzoxazine ring formation. This research suggests applications in developing new materials and polymers with enhanced properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Chemical Synthesis and Reactions
Chemical Reactions and Synthesis : Research by Kharas et al. (2013) involves the synthesis and study of oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. This study provides insights into the chemical reactions and synthesis processes involving similar compounds (Kharas et al., 2013).
Chemical Process Development : Shubin (2009) discusses the synthetic process of ethyl 2-(2-ethoxy-2-oxoethoxy)-propionate, a compound related to 3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid. This research is significant in understanding the synthesis processes of similar complex organic compounds (Shubin, 2009).
Propiedades
IUPAC Name |
3-[2-(2-phenylmethoxyethoxy)ethoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O5/c15-14(16)6-7-17-8-9-18-10-11-19-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNCDLBZNNIXAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-(Benzyloxy)ethoxy)ethoxy)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

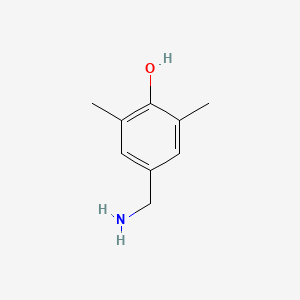

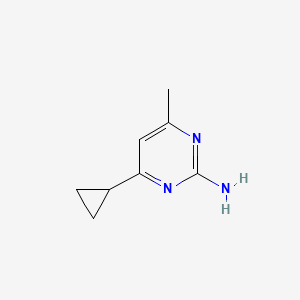
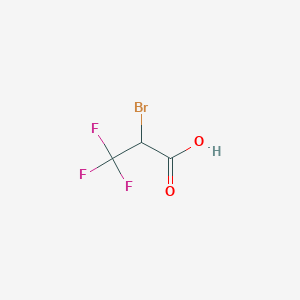

![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)
